![molecular formula C17H16ClN3O2 B2704904 (4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421515-12-9](/img/structure/B2704904.png)

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

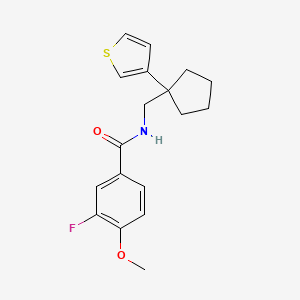

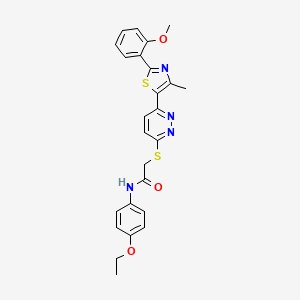

The compound “(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a 2-chlorophenyl group and a 4H-furo[3,2-b]pyrrol-5-yl)methanone group . The structure of a similar compound, (4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone, has been determined by X-ray diffraction .Aplicaciones Científicas De Investigación

Molecular Interaction Studies

One study investigated the molecular interactions of a structurally related compound, highlighting its binding dynamics with cannabinoid receptors. This research provides insights into the conformational analyses and pharmacophore modeling, suggesting the compound's potential in modulating receptor activity without delving into therapeutic implications or side effects (Shim et al., 2002).

Anticancer and Antituberculosis Activity

Research on derivatives of the compound has demonstrated significant anticancer and antituberculosis activities. A particular study synthesized and evaluated a series of derivatives, finding some compounds to exhibit substantial in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects. This highlights the compound's versatility in research applications targeting various diseases (Mallikarjuna et al., 2014).

Antimicrobial Activity

Another area of research involved synthesizing and testing new derivatives for antimicrobial activity. These studies underscore the compound's potential utility in developing new antimicrobial agents. For instance, derivatives have been synthesized and screened for activity against bacteria and fungi, showing variable and modest antimicrobial properties (Patel et al., 2011).

Anti-inflammatory and Antibacterial Agents

Further investigations into the compound's derivatives explored their anti-inflammatory and antibacterial capabilities. Research employing microwave-assisted synthesis methods resulted in compounds demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activities, highlighting the compound's potential in developing new therapeutic agents (Ravula et al., 2016).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of the compound have been studied for their potential in corrosion inhibition. One study assessed the corrosion inhibition activity of synthesized derivatives on mild steel in an acidic medium, demonstrating the compound's utility in industrial applications beyond biomedical research (Singaravelu et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with G protein-coupled receptors, including serotonin and dopamine receptors .

Mode of action

The interaction of piperazine derivatives with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function .

Biochemical pathways

The activation or inhibition of these receptors can affect various biochemical pathways, including neurotransmission, signal transduction, and cellular metabolism .

Pharmacokinetics

The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and widely distributed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-(4H-furo[3,2-b]pyrrol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-12-3-1-2-4-15(12)20-6-8-21(9-7-20)17(22)14-11-16-13(19-14)5-10-23-16/h1-5,10-11,19H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWTVYZVTGHESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N3)C=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2704824.png)

![3-[4-(Difluoromethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B2704826.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)

![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)

![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

![[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine](/img/structure/B2704836.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)